Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent.
Coupling with phenyl group: The oxadiazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the ester group: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing bioactive molecules.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-[3-(3-phenyl-1,2,4-thiadiazol-5-YL)phenoxy]acetamido}benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl 4-{2-[3-(3-phenyl-1,2,4-triazol-5-YL)phenoxy]acetamido}benzoate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 4-{2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties that can enhance its biological activity and stability .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)18-11-13-20(14-12-18)26-22(29)16-32-21-10-6-9-19(15-21)24-27-23(28-33-24)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGSUWXQRFBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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